molecular formula C10H10N2O B3076985 1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone CAS No. 1042981-21-4

1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone

Cat. No. B3076985
CAS RN: 1042981-21-4
M. Wt: 174.20 g/mol
InChI Key: LQBCHDMNLVQFEY-UHFFFAOYSA-N
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Description

“1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C9H8N2O .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound 1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone and its derivatives have been studied for their structural properties and synthesis methods. For instance, the synthesis of 3-(3-Chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one from 1-(2-methyl­imidazo[1,2-a]pyridin-3-yl)ethanone showcases the chemical versatility of these compounds. The molecule's structure, particularly the dihedral angle between its imidazopyridine ring system and the benzene ring, has been studied, indicating its potential for forming unique chemical structures (Bisseyou et al., 2007).

  • The compound's derivatives have been synthesized and analyzed through various methods, including single-crystal X-ray diffraction, demonstrating its applicability in developing novel compounds with significant biological activities. For example, 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone was prepared and analyzed, serving as a precursor for further chemical reactions (Abdel‐Aziz et al., 2011).

Biological Activities and Pharmaceutical Potential

  • Compounds derived from this compound have demonstrated significant biological activities, including immunosuppressive and immunostimulatory effects, as well as cytotoxicity against various cancer cell lines. Such findings underscore the compound's potential in therapeutic and pharmaceutical applications, especially in the context of immune-related diseases and cancer treatment (Abdel‐Aziz et al., 2011).

  • The antimicrobial and antifungal activities of this compound derivatives have been studied, showing moderate activity against various strains of Candida and significant antimicrobial activity, particularly against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells. These findings suggest the compound's potential in developing new antimicrobial and antifungal agents (Mamolo et al., 2003).

Future Directions

Imidazo[1,2-a]pyridines, including “1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone”, have a wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new drugs based on this class of compounds is a promising direction for future research .

properties

IUPAC Name

1-(2-methylimidazo[1,2-a]pyridin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-12-9(8(2)13)4-3-5-10(12)11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBCHDMNLVQFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC=C2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248622
Record name 1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1042981-21-4
Record name 1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1042981-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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